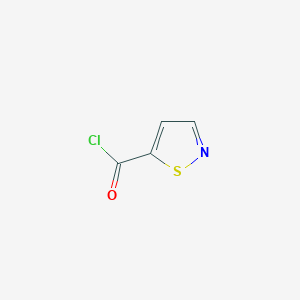

1,2-Thiazole-5-carbonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-6-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSLWGCXWCZPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614119 | |

| Record name | 1,2-Thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3683-97-4 | |

| Record name | 1,2-Thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Isothiazole 1,2 Thiazole Ring System in Advanced Organic Synthesis

The isothiazole (B42339), or 1,2-thiazole, ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. wikipedia.org This structural motif is not merely a chemical curiosity; it is a cornerstone in the development of a wide range of functional molecules, particularly in the realms of medicinal chemistry and materials science. rsc.orgthieme-connect.com The first synthesis of the isothiazole ring was reported in 1956. nih.gov

The significance of the isothiazole ring system stems from several key factors:

Biological Activity: The isothiazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse pharmacological activities. rsc.orgnih.gov Isothiazole derivatives have been shown to exhibit a wide spectrum of biological effects, including anti-inflammatory, antiviral, antifungal, and anticancer properties. rsc.orgnih.gov For instance, the pharmaceutical drugs ziprasidone (B1663615) and perospirone (B130592) incorporate the isothiazole ring structure. wikipedia.org The presence of the sulfur and nitrogen heteroatoms allows for specific interactions with biological targets, such as enzymes and receptors. rsc.org

Synthetic Versatility: The isothiazole ring can be functionalized at various positions, allowing for the generation of a vast library of derivatives. thieme-connect.com The development of synthetic strategies, such as cycloaddition and condensation reactions, has made a wide array of substituted isothiazoles accessible for further chemical exploration. medwinpublishers.com Halogenated isothiazoles, in particular, are valuable building blocks for creating polyfunctionalized molecules. thieme-connect.com

Chemical Stability and Aromaticity: The aromatic nature of the isothiazole ring confers a degree of stability, allowing it to be carried through multi-step synthetic sequences. medwinpublishers.com This stability, combined with its unique electronic properties, makes it an attractive component in the design of novel organic materials.

The synthesis of the isothiazole ring can be achieved through various methods, including the cyclization of precursors containing the necessary carbon, nitrogen, and sulfur atoms. medwinpublishers.comorganic-chemistry.org One historical method involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation. medwinpublishers.com More modern approaches often utilize more accessible starting materials. medwinpublishers.com

The Strategic Role of Acyl Chlorides As Versatile Reactive Intermediates in Chemical Transformations

Direct Synthetic Routes to 1,2-Thiazole-5-carbonyl chloride

Direct synthesis of this compound typically proceeds through a two-step sequence involving the formation of 1,2-thiazole-5-carboxylic acid and its subsequent chlorination.

Identification of Key Precursor Compounds and Starting Materials

The principal precursor for the synthesis of this compound is 1,2-thiazole-5-carboxylic acid . The synthesis of this carboxylic acid itself starts from simpler, more readily available molecules. While direct synthesis of the unsubstituted 1,2-thiazole-5-carboxylic acid is not widely documented, synthetic strategies for the isothiazole (B42339) ring suggest that appropriate starting materials would contain the necessary C-C-C-N-S backbone or fragments that can assemble to form it.

General methods for constructing the isothiazole ring, which can be adapted to form the 5-carboxylic acid derivative, include:

Cyclization of β-ketothioamides or β-ketodithioesters: These compounds can react with a nitrogen source like ammonium (B1175870) acetate (B1210297) to form the isothiazole ring. organic-chemistry.org

Transannulation of 1,2,3-thiadiazoles: The reaction of 1,2,3-thiadiazoles with nitriles, catalyzed by rhodium complexes, can yield substituted isothiazoles. organic-chemistry.orgnih.gov

Reaction of alkynyl oxime ethers with a sulfur source: Base-promoted cycloaddition using sodium sulfide (B99878) (Na₂S) can produce the isothiazole core. organic-chemistry.org

A key precursor for substituted derivatives, which provides insight into the formation of the 5-functionalized ring, is succinonitrile . This compound can be used to generate a di-substituted isothiazole that can be further modified. thieme-connect.com

Optimization of Reaction Conditions and Reagent Selection

The conversion of the stable 1,2-thiazole-5-carboxylic acid to the reactive this compound is a critical step. The selection of the chlorinating agent and reaction conditions is paramount to ensure high yield and purity.

Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂): Often used in excess or with a solvent like toluene (B28343).

Oxalyl chloride ((COCl)₂): Typically used with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent such as dichloromethane (B109758) (DCM) or toluene. mdpi.comnih.gov

Phosgene (COCl₂): A highly effective but also highly toxic reagent, used in solvents like toluene under reflux. prepchem.com

The reaction is generally performed under anhydrous conditions to prevent the hydrolysis of the acid chloride product back to the carboxylic acid. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups on the thiazole (B1198619) ring. For instance, oxalyl chloride is often preferred for its milder conditions and the volatile nature of its byproducts. mdpi.comnih.gov

Table 1: Reagents for Conversion of Carboxylic Acid to Carbonyl Chloride

| Reagent | Typical Conditions | Notes |

| Oxalyl Chloride | Catalytic DMF, inert solvent (e.g., DCM) | Mild conditions, volatile byproducts. mdpi.comnih.gov |

| Thionyl Chloride | Reflux, often used as solvent | Common and effective, byproducts (SO₂, HCl) are gaseous. |

| Phosgene | Toluene, reflux | Highly efficient but extremely toxic. prepchem.com |

Role of Specific Catalysis in Enhancing Synthetic Efficiency

Catalysis plays a significant role in the efficient construction of the isothiazole ring system, often enabling reactions under milder conditions with greater control and a broader substrate scope.

Rhodium Catalysis: Rhodium complexes, such as [Rh(cod)₂]OTf, are effective catalysts for the transannulation of 1,2,3-thiadiazoles with nitriles to form a variety of substituted isothiazoles. organic-chemistry.orgnih.govthieme-connect.com This method proceeds through an α-thiavinyl rhodium-carbenoid intermediate. nih.gov Cp*Rh complexes have also been used for the oxidative annulation of benzimidates with elemental sulfur to construct isothiazole rings. acs.org

Copper Catalysis: Copper complexes, in conjunction with chiral ligands, have been utilized for the asymmetric synthesis of isothiazoles. nih.gov This involves the direct catalytic asymmetric conjugate addition of compounds like allyl cyanide to α,β-unsaturated thioamides, followed by cyclization. nih.gov

Base Catalysis: Simple bases like potassium hydroxide (B78521) (KOH) can mediate the reaction between a dithioester and an aryl acetonitrile (B52724) to yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org Similarly, bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be crucial for achieving high yields in certain isothiazole cyclization reactions. thieme-connect.com

Synthesis of Substituted 1,2-Thiazole-5-carbonyl chlorides

The synthesis of substituted 1,2-thiazole-5-carbonyl chlorides follows the same general pathway: formation of the substituted carboxylic acid precursor, followed by chlorination.

Preparation of 3-Substituted-1,2-Thiazole-5-carbonyl chlorides

The synthesis of 3-substituted derivatives can be achieved by starting with appropriately substituted precursors. An operationally simple, metal-free synthesis of 3,5-disubstituted isothiazoles has been reported from β-ketodithioesters or β-ketothioamides and ammonium acetate. organic-chemistry.org The reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org By choosing a precursor where the group destined for the 5-position is a carboxylate or a group that can be converted to one (e.g., a methyl group that can be oxidized), this method can provide access to 3-substituted-1,2-thiazole-5-carboxylic acids.

Table 2: Synthesis of 3,5-Disubstituted Isothiazoles organic-chemistry.org

| Starting Material | Reagent | Product |

| β-Ketodithioester | NH₄OAc | 3,5-Disubstituted Isothiazole |

| β-Ketothioamide | NH₄OAc | 3,5-Disubstituted Isothiazole |

Once the 3-substituted-1,2-thiazole-5-carboxylic acid is obtained, it can be converted to the corresponding carbonyl chloride using standard chlorinating agents as described in section 2.1.2.

Synthesis of 3,4-Disubstituted-1,2-Thiazole-5-carbonyl chlorides

A notable synthesis for a 3,4-disubstituted isothiazole with functionality at the 5-position is the preparation of 3,4-dichloroisothiazole-5-carbonitrile (B93185). thieme-connect.com This method is of industrial interest as the product is a precursor to the commercial fungicide Isotianil.

The synthesis starts from succinonitrile, which reacts with elemental sulfur and chlorine gas. thieme-connect.com This process avoids the use of costly and environmentally hazardous aprotic polar solvents like DMF. thieme-connect.com The resulting 3,4-dichloroisothiazole-5-carbonitrile can then be hydrolyzed to the corresponding carboxylic acid, 3,4-dichloroisothiazole-5-carboxylic acid . This acid serves as the direct precursor to the target carbonyl chloride.

Table 3: Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid Precursor thieme-connect.com

| Starting Material | Reagents | Intermediate Product |

| Succinonitrile | Sulfur, Chlorine gas | 3,4-Dichloroisothiazole-5-carbonitrile |

The subsequent conversion of 3,4-dichloroisothiazole-5-carboxylic acid to 3,4-dichloro-1,2-thiazole-5-carbonyl chloride is achieved using a suitable chlorinating agent such as oxalyl chloride or thionyl chloride under anhydrous conditions.

Advanced and Sustainable Synthetic Approaches for this compound Production

The production of this compound invariably begins with the synthesis of the corresponding 1,2-thiazole-5-carboxylic acid. Advanced and sustainable approaches are increasingly being employed to enhance the efficiency and environmental profile of this process. These methods include biocatalysis, microwave-assisted synthesis, and one-pot multicomponent reactions, which offer significant advantages over conventional techniques.

A key strategy in green synthesis is the use of biocatalysts, which can operate under mild conditions and exhibit high selectivity. nih.govresearchgate.net For instance, the enzymatic synthesis of thiazole derivatives has been demonstrated to proceed with high yields, offering a greener alternative to traditional chemical catalysts. nih.gov Chemoenzymatic one-pot multicomponent synthesis, in particular, has emerged as a powerful tool, enabling the construction of complex thiazole derivatives in a single step with high atom economy. nih.gov

Microwave irradiation represents another cornerstone of sustainable organic synthesis, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. nih.govthieme-connect.comsemanticscholar.org This technology has been successfully applied to the synthesis of various thiazole derivatives, demonstrating its potential for accelerating the production of precursors to this compound. nih.govthieme-connect.com

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. nih.gov These strategies often employ green solvents and recyclable catalysts to further enhance their sustainability credentials. researchgate.net

The conversion of 1,2-thiazole-5-carboxylic acid to its corresponding carbonyl chloride is a critical final step. While traditional methods often utilize hazardous chlorinating agents, modern approaches are being explored to improve the safety and sustainability of this transformation.

Below are tables summarizing research findings on advanced and sustainable synthetic approaches relevant to the production of this compound and its precursors.

Table 1: Advanced Synthetic Methods for Thiazole Derivatives

| Method | Catalyst/Conditions | Substrates | Product | Yield (%) | Reference |

| Chemoenzymatic One-Pot Synthesis | Trypsin from porcine pancreas (PPT), 45 °C, 7 h | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Thiazole derivatives | up to 94 | nih.gov |

| Ultrasound-Assisted Synthesis | Chitosan-based biocatalyst (TCsSB) | Thiosemicarbazone derivative, hydrazonoyl halides | Thiazole derivatives | High | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Chitosan | Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | 1-Thiazolyl-pyridazinedione derivatives | High | thieme-connect.com |

| One-Pot Three-Component Reaction | None (catalyst-free) | 2-(2-benzylidene hydrazinyl)-4-methylthiazole, thiosemicarbazide, phenacyl bromides | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Good | nih.gov |

Table 2: Synthesis of Isothiazole Carboxylic Acid Derivatives

Chemical Reactivity and Mechanistic Transformations of 1,2 Thiazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The carbonyl carbon of 1,2-thiazole-5-carbonyl chloride is highly electrophilic, making it a prime target for a range of nucleophiles. These reactions proceed via the canonical nucleophilic acyl substitution mechanism, which involves the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. youtube.comyoutube.comkhanacademy.org This pathway is common for acyl chlorides and allows for their conversion into a diverse array of carboxylic acid derivatives. youtube.comtaylorandfrancis.com

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of 1,2-thiazole-5-carboxamides. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. taylorandfrancis.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. taylorandfrancis.com

The synthesis of various 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives has been reported, demonstrating the utility of this reaction. researchgate.net In some cases, N,N-diisopropylethylamine was found to be a suitable base for achieving acceptable yields. researchgate.net Similarly, aryl-substituted 2-amino-5-thiazole-carboxamides have been prepared from the corresponding amine-protected thiazole (B1198619) carboxylic acid chloride and a substituted aniline (B41778) in the presence of a base. google.com

Table 1: Examples of Amide Formation from Thiazole Carbonyl Chloride Derivatives

| Amine Reactant | Base | Product | Reference |

|---|---|---|---|

| Substituted anilines | Pyridine | 2-Phenyl-4-trifluoromethylthiazole-5-carboxamides | researchgate.net |

| 4-chloro-2-methylphenyl amine | N,N-diisopropylethylamine | N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | researchgate.net |

Esterification of this compound can be readily achieved through its reaction with an alcohol or phenol, a process known as alcoholysis. This reaction often requires a base, such as pyridine, to act as a catalyst and to scavenge the HCl produced. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile.

While direct examples involving this compound are not extensively documented in the provided results, the principle is a standard conversion for acyl chlorides. organic-chemistry.org For instance, the synthesis of thiazoline (B8809763) and thiazole esters has been accomplished through the esterification of the corresponding carboxylic acids with various alcohols using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This implies that the more reactive acyl chloride would undergo this transformation with ease. The general method for synthesizing esters from acyl chlorides and alcohols is a well-established and efficient process. organic-chemistry.orgnih.gov

In a manner analogous to ester formation, this compound can react with thiols (mercaptans) to produce thioesters. The sulfur atom of the thiol is a potent nucleophile and readily attacks the carbonyl carbon. The reaction typically proceeds under similar conditions to alcoholysis, often with a base to neutralize the HCl byproduct. organic-chemistry.orgnih.gov

The synthesis of thioesters from acyl chlorides and thiols is a common and efficient method. organic-chemistry.orgorganic-chemistry.org For example, a general procedure involves dissolving the thiol in a suitable solvent like dichloromethane (B109758), followed by the addition of the acyl chloride and a base such as triethylamine (TEA) under an inert atmosphere. nih.gov This general methodology is applicable to the preparation of 1,2-thiazole-5-carbothioates from this compound.

The reactivity of the acyl chloride group extends to reactions with hydrazine (B178648) and its derivatives to form hydrazides. The terminal nitrogen of hydrazine acts as the nucleophile, leading to the formation of a 1,2-thiazole-5-carbohydrazide. This derivative can serve as a precursor for synthesizing other heterocyclic systems.

Furthermore, while direct synthesis of carbamates from this compound is not explicitly detailed, the acyl chloride can be converted into related intermediates. For example, reaction with sodium azide (B81097) can produce the corresponding acyl azide. nih.gov This acyl azide can then undergo a Curtius rearrangement upon heating to form an isocyanate, which is a key intermediate for the synthesis of carbamates (by reaction with an alcohol) and ureas (by reaction with an amine).

Reactions Involving the Isothiazole (B42339) Heterocyclic Ring System

The isothiazole ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is significantly influenced by the substituents attached to it. The carbonyl chloride group at the 5-position is a powerful electron-withdrawing group and, therefore, strongly deactivates the ring towards electrophilic attack. masterorganicchemistry.com Such deactivating groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

In the 1,2-thiazole ring system, the most likely position for electrophilic attack, in the absence of strong directing groups, is the C4 position. However, the deactivating effect of the 5-carbonyl chloride group would make such reactions challenging, likely requiring harsh conditions if they are to proceed at all. There is a lack of specific literature detailing successful electrophilic functionalization (e.g., nitration, halogenation, or Friedel-Crafts reactions) directly on the this compound ring system, underscoring the difficulty of such transformations. Any potential reaction would have to overcome the significant deactivation imparted by the acyl chloride moiety.

Nucleophilic Functionalization of the Isothiazole Core

The reactivity of this compound is characterized by two primary sites for nucleophilic attack: the highly electrophilic carbon of the carbonyl chloride group and the carbon atoms of the isothiazole ring itself.

The most straightforward functionalization involves the reaction of the acyl chloride moiety with a wide range of nucleophiles. In standard nucleophilic acyl substitution reactions, amines, alcohols, and thiols readily attack the carbonyl carbon to yield the corresponding amides, esters, and thioesters. This reactivity is a cornerstone for incorporating the isothiazole-5-carboxamide scaffold into larger molecules.

Beyond the side chain, the isothiazole ring itself can undergo nucleophilic substitution. The isothiazole nucleus is relatively electron-deficient, rendering it susceptible to attack by strong nucleophiles. Positions 3 and 5 are identified as being particularly favorable for nucleophilic attack. thieme-connect.com However, such reactions can be competitive with ring-opening, especially when the ring is activated. thieme-connect.com

Activation of the isothiazole ring, for instance by N-alkylation to form an isothiazolium salt, significantly enhances its susceptibility to nucleophiles. In these activated systems, nucleophilic attack has been observed at the ring sulfur atom, often initiating ring cleavage rather than substitution. cdnsciencepub.com Similarly, isothiazole 1,1-dioxides (sultams), where the sulfur atom is oxidized, exhibit enhanced reactivity toward nucleophiles at the C-5 position. researchgate.netmedwinpublishers.com In some cases, nucleophilic attack on halogenated isothiazoles can lead to substitution of the halogen atom. thieme-connect.com

Table 1: Examples of Nucleophilic Functionalization Reactions of Isothiazole Derivatives

| Reaction Type | Nucleophile | Position of Attack | Product Type |

| Acylation | Amines, Alcohols | Carbonyl Carbon | Amides, Esters |

| Substitution | Nitrogen Nucleophiles | Ring Carbon (C3) | 3-Amino-isothiazoles |

| Substitution | Sulfur Nucleophiles | Ring Carbon (C5) | 5-Thio-substituted isothiazoles |

| Ring Attack | Sodium Azide | Ring Carbon (C5) | Ring-opened or substituted products |

| Ring Attack | Hydrosulfide | Ring Sulfur | Acyclic reduction products |

Ring-Opening and Subsequent Ring-Closure Reactions

While the isothiazole ring is considered aromatic and possesses a degree of stability, the inherent weakness of the N-S bond makes it susceptible to cleavage under specific reductive or nucleophilic conditions. medwinpublishers.comtandfonline.com This reactivity provides a pathway to structurally diverse molecules that are not readily accessible otherwise.

Reductive cleavage of the isothiazole ring is a notable transformation. Although the ring is stable to standard catalytic hydrogenolysis, N-alkylisothiazolium salts undergo facile ring cleavage when treated with complex metal hydrides, yielding β-enaminothioketones in high yields. tandfonline.com Lithiation at the C-5 position can also induce cleavage of the N-S bond as a side reaction. tandfonline.com Another significant transformation involves the reductive desulfurization of isothiazolium salts, which proceeds through a ring-opened thioamide intermediate that subsequently cyclizes to form pyrrole (B145914) derivatives. researchgate.net

Nucleophiles can also induce ring-opening. For example, 3-hydroxyisothiazole is cleaved by cyanide ions, which attack the S-N bond to yield cis-3-thiocyanoacrylamide. researchgate.net In isothiazole 1,1-dioxides, base-catalyzed ring opening has also been reported. researchgate.net These ring-opening reactions highlight the unique chemical pathways available to the isothiazole core, extending its synthetic utility beyond simple functionalization.

Table 2: Summary of Isothiazole Ring-Opening Reactions

| Reagent/Condition | Isothiazole Derivative | Key Transformation | Product |

| Complex Metal Hydrides | N-Alkylisothiazolium Salts | Reductive N-S bond cleavage | β-Enaminothioketones tandfonline.com |

| Raney Nickel | Isothiazoles | Reductive desulfurization | Amines |

| Cyanide Ion | 3-Hydroxyisothiazole | Nucleophilic S-N bond cleavage | cis-3-Thiocyanoacrylamide researchgate.net |

| Base Catalysis | Isothiazole 1,1-dioxides | Ring cleavage | Propenamidines researchgate.net |

| Cobalt Carbonyl | Isothiazoles | Reductive ring-cleavage acylation | N-acylated amino-thiones researchgate.net |

Photochemical Reactions and Molecular Rearrangements

Photochemistry offers a powerful and modern approach to the molecular rearrangement of the isothiazole scaffold. repec.orgchemistryworld.com Upon irradiation with light, isothiazole derivatives can undergo significant structural permutations, leading to the formation of various isomers. researchgate.net This process allows for the conversion of a readily available isothiazole isomer into more complex or synthetically challenging ones. repec.org

Theoretical and experimental studies on methylisothiazoles have shown that photoexcitation populates π,π* singlet excited states. researchgate.net These high-energy states can then undergo a series of structural rearrangements, effectively shuffling the positions of the ring atoms and their substituents. researchgate.net This photochemical permutation strategy is valuable as it operates under mild conditions and can tolerate a variety of functional groups, establishing it as a convenient method for diversifying molecular scaffolds. repec.org

Mechanistic Investigations of this compound Reactions

The reactions of this compound and related isothiazoles are governed by well-established mechanistic principles, although the specifics can be complex.

Mechanism of Nucleophilic Reactions: The functionalization of the carbonyl chloride group proceeds via a classic nucleophilic acyl substitution mechanism. A nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to yield the final product.

Nucleophilic attack on the isothiazole ring itself is more complex. When a good leaving group is present on the ring, the reaction can proceed through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comyoutube.com This involves the addition of the nucleophile to a ring carbon to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, which restores the aromaticity of the ring. youtube.comyoutube.com However, in many cases, particularly with activated isothiazolium salts, the initial nucleophilic attack occurs at the ring's sulfur atom. cdnsciencepub.com This leads to the cleavage of the weak S-N bond, resulting in a ring-opened intermediate that can undergo further reactions. cdnsciencepub.com

Mechanism of Ring-Opening Reactions: The mechanisms of ring-opening are diverse. The reductive cleavage of N-alkylisothiazolium salts with metal hydrides is initiated by the nucleophilic addition of a hydride ion to the ring, which triggers the scission of the N-S bond. tandfonline.com The conversion of isothiazolium salts to pyrroles involves a more intricate cascade of reactions that begins with ring-opening to a thioamide, followed by desulfurization and intramolecular cyclization. researchgate.net Nucleophile-induced cleavage, such as with cyanide, involves a direct attack on the sulfur atom, breaking the S-N bond to form a linear thiocyanate (B1210189) product. researchgate.net

Mechanism of Photochemical Reactions: The photochemical isomerization of isothiazoles has been the subject of detailed theoretical investigation. rsc.orgrsc.org The currently accepted mechanism involves the photoexcitation of the isothiazole from its ground state to an excited singlet state. researchgate.net From this high-energy state, the molecule passes through a conical intersection, which is a point where the potential energy surfaces of the ground and excited states cross. This provides a pathway for the molecule to rearrange and relax into the structure of a different isomeric photoproduct. rsc.orgrsc.org Theoretical studies have evaluated several potential pathways, including those involving cyclization or ring-contraction, with evidence pointing towards a direct mechanism being the most favorable route for the observed photo-transpositions. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 1,2-Thiazole-5-carbonyl chloride is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring. Based on data for the parent isothiazole (B42339), the chemical shifts are anticipated in the aromatic region. chemicalbook.com The proton at position 3 (adjacent to the sulfur atom) and the proton at position 4 would likely appear as doublets due to coupling with each other. The electron-withdrawing nature of the carbonyl chloride group at position 5 would deshield the proton at position 4, causing it to resonate at a lower field compared to the parent isothiazole.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.7 | d | ~4.7 |

| H4 | ~7.3 | d | ~4.7 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The spectrum would display signals for the three carbon atoms of the thiazole ring and the carbonyl carbon. The carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the attached oxygen and chlorine atoms. The carbons of the thiazole ring will also show characteristic shifts.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~160-170 |

| C3 | ~155 |

| C4 | ~125 |

| C5 | ~140 |

Note: These are estimated values based on data for related thiazole and isothiazole derivatives.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching of the acid chloride group. This typically appears in the region of 1750-1815 cm⁻¹. Other characteristic peaks would include those for the C=N and C-S stretching vibrations of the thiazole ring.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=O (Acid Chloride) | 1750 - 1815 (strong) |

| C=N (Thiazole Ring) | ~1500 - 1600 |

| C-S (Thiazole Ring) | ~600 - 800 |

Data for the related isoxazole-5-carbonyl chloride shows a strong IR absorption for the carbonyl group. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine the precise molecular weight and elemental formula of a compound. For this compound (C₄H₂ClNOS), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion, confirming its elemental composition. The presence of chlorine and sulfur would be evident from the characteristic isotopic pattern in the mass spectrum.

| Property | Value |

| Molecular Formula | C₄H₂ClNOS |

| Exact Mass | 146.9545 |

The mass spectrum of the related 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile shows a characteristic M+ and M+2 isotope pattern for chlorine. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, thereby verifying the purity and empirical formula of the sample.

| Element | Theoretical % |

| Carbon | 32.55 |

| Hydrogen | 1.37 |

| Chlorine | 24.02 |

| Nitrogen | 9.49 |

| Oxygen | 10.84 |

| Sulfur | 21.73 |

Elemental analysis for the related 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile has been reported to confirm its molecular formula. mdpi.com

Computational and Theoretical Investigations of 1,2 Thiazole 5 Carbonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular electronic structures. While specific DFT studies on 1,2-Thiazole-5-carbonyl chloride are not extensively published, a wealth of research on closely related thiazole (B1198619) derivatives provides a strong basis for predicting its characteristics.

Prediction of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are instrumental in predicting the electronic landscape of a molecule, which in turn governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. researchgate.netnih.gov

Studies on various thiazole derivatives show that the distribution of these frontier orbitals is heavily influenced by the substituents on the thiazole ring. researchgate.net For this compound, the electron-withdrawing nature of the carbonyl chloride group at the C5 position is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The HOMO is likely to be distributed over the thiazole ring, particularly the sulfur and nitrogen atoms. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another powerful visualization tool derived from DFT. They illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would predictably show a strong positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

A comparative analysis of calculated quantum chemical parameters for various thiazole derivatives reveals clear trends. For instance, the introduction of electron-donating groups generally increases the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capability. atlantis-press.com

Table 1: Predicted Quantum Chemical Parameters for Thiazole Derivatives Note: This table is illustrative, based on findings from related thiazole compounds. Specific values for this compound would require dedicated calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| 2-Aminothiazole | ~ -5.5 | ~ -0.5 | ~ 5.0 | Nucleophilic at amino group |

| Thiazole-4-carboxaldehyde | ~ -7.4 | ~ -2.5 | ~ 4.9 | Electrophilic at carbonyl C |

| This compound (Predicted) | < -7.5 | < -3.0 | < 4.5 | Highly electrophilic at carbonyl C |

Analysis of Reaction Energetics, Transition States, and Reaction Pathways

Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states and the calculation of activation energies. This is crucial for understanding reaction mechanisms and predicting outcomes. For this compound, a key reaction is its acylation of nucleophiles.

Theoretical models can be used to simulate the reaction pathway of, for example, the aminolysis of this compound to form an amide. Such a study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and an amine) and the products (the corresponding thiazole-5-carboxamide (B1230067) and HCl).

Transition State Search: Locating the high-energy transition state structure that connects reactants and products. This structure typically involves the partial formation of a bond between the nucleophilic amine and the electrophilic carbonyl carbon, and the partial breaking of the carbon-chlorine bond.

Studies on the synthesis of different thiazole derivatives have utilized computational methods to elucidate the most likely mechanistic pathways, confirming that the reaction proceeds through the lowest energy barrier. nih.gov This type of analysis is essential for optimizing reaction conditions and predicting potential side reactions.

Molecular Docking and Dynamics Simulations in the Context of Scaffold Design

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Its ability to engage in various non-covalent interactions makes it an attractive core for designing enzyme inhibitors and receptor ligands. Computational techniques like molecular docking and molecular dynamics (MD) simulations are central to this design process. nih.govrsc.orgnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. researchgate.net Derivatives of this compound, such as its amides and esters, can be docked into the binding sites of various enzymes to assess their potential as inhibitors. Docking studies on thiazole derivatives have successfully identified promising candidates for anticancer, antimicrobial, and anti-diabetic agents. nih.govnih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and sulfur-aromatic interactions, that contribute to binding affinity. nih.gov

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. rsc.org An MD simulation tracks the movements of atoms over time, assessing the stability of the docked pose and the persistence of key interactions. nih.gov Studies on thiazole-based inhibitors have used MD simulations to confirm that the ligand remains stably bound within the active site, reinforcing the predictions made by docking. rsc.orgnih.gov

Table 2: Representative Molecular Docking Results for Thiazole-Based Inhibitors Note: This table presents example data from studies on various thiazole derivatives to illustrate the type of information generated.

| Compound Class | Target Protein | Best Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | -7.43 | Trp59, Tyr62, His101 |

| 2,4-Disubstituted thiazoles | Tubulin | -14.50 | AsnB249, SerA178 |

| Fluorene-thiazole hybrids | S. aureus DNA gyrase | -8.5 | Arg80, Asn50, Asp77 |

| Thiazole-Schiff bases | C. albicans lanosterol (B1674476) 14-α-demethylase | -9.2 | Tyr132, His377, Ser507 |

Structure-Reactivity Relationship Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's structural features with its biological activity or chemical reactivity. Computational modeling is essential for developing these relationships by providing quantitative descriptors of molecular properties. researchgate.netnih.gov

For the 1,2-thiazole scaffold, computational studies have established clear links between electronic properties and observed activity. For example, DFT-calculated parameters like HOMO-LUMO gap, dipole moment, and atomic charges can be used as descriptors in QSAR models. atlantis-press.com Studies have successfully correlated these descriptors with the antimicrobial or anticancer activity of a series of thiazole derivatives. researchgate.netnih.gov

In the case of this compound, computational SRR studies could be used to predict how modifications to the thiazole ring (e.g., adding substituents at the C4 position) would impact the reactivity of the carbonyl chloride group. By calculating the electronic properties of a series of virtual derivatives, one could build a model that predicts their acylation rate, guiding the synthesis of derivatives with tailored reactivity.

Application of Machine Learning in Predicting Chemical Behavior and Synthesis Outcomes

The application of machine learning (ML) in chemistry is a rapidly growing field, offering powerful tools for prediction and discovery. researchgate.net ML models, trained on large datasets of chemical reactions or properties, can predict outcomes for new, unseen examples with remarkable accuracy. youtube.comdigitellinc.com

For thiazole derivatives, ML has been applied in several contexts:

Predicting Biological Activity: QSAR models, which are a form of supervised machine learning, are widely used to predict the biological activity of novel compounds. researchgate.netresearchgate.net These models learn the relationship between molecular descriptors (features) and a known activity (e.g., IC50 value) and can then screen virtual libraries of new thiazole derivatives to identify the most promising candidates for synthesis. researchgate.net

Predicting Reaction Yields: ML models are increasingly being used to predict the yield of chemical reactions. acs.org A model could be trained on a dataset of acylation reactions using various acyl chlorides and nucleophiles. By featurizing the reactants (including this compound) and reaction conditions, the model could predict the yield of the corresponding amide or ester product. This can significantly accelerate the optimization of synthesis protocols. digitellinc.comresearchgate.net

A recent study successfully used a supervised machine learning approach to predict the reaction yields for a dataset of amide-coupled C2-carboxylated 1,3-azoles, which includes thiazoles. acs.org The models were trained using various molecular descriptors as features and demonstrated the potential to guide the exploration of new chemical space. acs.org

Table 3: Performance of Machine Learning Models in Chemical Prediction for Azoles Note: This table is based on published results for related compound classes and illustrates typical model performance metrics.

| Prediction Task | ML Model | Featurization Method | Performance Metric (R²) |

|---|---|---|---|

| Yield Prediction (Carboxylated Azoles) | Gradient Boosting | Morgan Fingerprints | 0.85 (Test Set) |

| Antimicrobial Activity (Aryl Thiazoles) | 2D-QSAR | T_C_C_4 Descriptor | 0.95 (Training Set) |

| Antiurease Activity (Thiazole Derivatives) | Regression Model | Molecular Descriptors | 0.2 - 0.7 (Test Set) |

Applications As a Chemical Building Block and Synthetic Intermediate

Contribution to Scaffold-Hopping Strategies in Chemical Library Synthesis

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering novel compounds with improved properties by modifying the core structure of a known active molecule. nih.govnih.gov The isothiazole (B42339) ring, and by extension its reactive derivatives like the carbonyl chloride, can be a valuable tool in this approach.

The newly developed 2H-thiazolo[4,5-d] rsc.orgacs.orgresearchgate.nettriazole (ThTz) system serves as an excellent example of a scaffold that can be used in hopping strategies. nih.govrsc.orgresearchgate.netrsc.org By replacing a known bioactive core with the ThTz scaffold, medicinal chemists can explore new chemical space and potentially discover compounds with altered bioactivity, pharmacokinetics, and stability. rsc.org The functionalization of both the thiazole (B1198619) and triazole rings within the ThTz system allows for the creation of diverse chemical libraries, further enhancing its utility in scaffold-hopping endeavors. nih.govrsc.orgresearchgate.net

The general principle of scaffold hopping involves replacing a central ring system with another that maintains similar biological activity. nih.gov Given that thiazole is a known bioisostere for other five-membered heterocycles, 1,2-thiazole-5-carbonyl chloride can be employed to systematically replace other heterocyclic cores in a lead optimization campaign.

Precursor for Complex Molecular Architectures

The reactivity of this compound makes it an important precursor for the synthesis of complex molecules with potential biological activity. researchgate.net The isothiazole nucleus is present in a number of pharmaceuticals, including ziprasidone (B1663615) and perospirone (B130592). wikipedia.org The synthesis of such complex molecules often involves the initial construction of a functionalized isothiazole ring, which is then elaborated through further reactions.

For example, the synthesis of various thiazole derivatives with potential anticancer activity often starts with a reactive thiazole building block. nih.govacs.org The carbonyl chloride function allows for the straightforward introduction of amide or ester linkages, connecting the isothiazole core to other molecular fragments to build up complexity. The synthesis of novel 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines demonstrates how a thiazole moiety can be incorporated into a larger, multi-ring system with potential bioactivity. nih.gov

The following table provides examples of complex molecular architectures derived from isothiazole precursors:

Table 1: Examples of Complex Molecules Incorporating the Isothiazole Scaffold| Compound Class | Synthetic Strategy | Potential Application | Reference(s) |

|---|---|---|---|

| Fused Thiazolo[5,4-d]thiazoles | Cyclization of dithiooxamide (B146897) with aldehydes | Organic Electronics | mdpi.com |

| Thiazolo[3,2-a]pyrimidines | One-pot three-component reaction | Medicinal Chemistry | mdpi.com |

| Spiro-thiazolidines | Multi-step synthesis from isatins | Anticancer Agents | beilstein-journals.orgnih.gov |

| Azo-bridged Benzothiazoles | Diazotization followed by esterification | Antioxidants | researchgate.netinpressco.com |

Integration into Multi-Component Reactions (MCRs) for Diversified Product Libraries

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov While the direct use of a highly reactive acyl chloride like this compound in typical MCRs is less common, the isothiazole scaffold itself is frequently synthesized using such methods.

For instance, a three-component strategy for the synthesis of isothiazoles has been developed using enaminoesters, fluorodibromoiamides/ester, and sulfur. acs.orgorganic-chemistry.org Another approach involves the multi-component synthesis of fluorescent thiazole-indole hybrids. acs.org The Biginelli reaction, a well-known MCR, has been used in a sequential flow process that includes a Hantzsch thiazole synthesis to produce complex 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov

Furthermore, pyrazolo-thiazole substituted pyridines have been synthesized via multi-component condensation reactions, with some of the resulting compounds showing potential anti-proliferative activity. mdpi.com The reaction of 3,5-diamino-1,2,4-triazole with pyruvic acid and aldehydes represents another MCR that leads to complex heterocyclic systems. thieme-connect.de

While this compound may not be a direct input for these specific MCRs, it can be used to derivatize the products of MCRs or to synthesize precursors that can then be used in MCRs, thereby contributing to the generation of diversified product libraries.

Future Research Directions and Emerging Areas for 1,2 Thiazole 5 Carbonyl Chloride Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. researchgate.netnih.gov For 1,2-Thiazole-5-carbonyl chloride, this involves rethinking both its own synthesis and its subsequent use in derivatization. Traditional methods for synthesizing heterocyclic compounds and their derivatives often rely on volatile organic solvents, hazardous reagents, and harsh reaction conditions. nih.gov Emerging research focuses on creating more sustainable pathways.

Key areas for development include:

Green Solvents and Catalysts: Moving away from conventional solvents towards water, supercritical fluids, or biodegradable deep eutectic solvents (DESs) can drastically reduce environmental impact. researchgate.net The use of recyclable, heterogeneous catalysts, such as those based on natural biopolymers like chitosan, offers a promising alternative to traditional homogeneous catalysts, simplifying product purification and minimizing waste. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are powerful techniques for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netnih.gov For instance, ultrasound has been successfully employed in the synthesis of thiazole (B1198619) derivatives, offering mild reaction conditions and rapid conversions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. This includes exploring one-pot, multi-component reactions where 3,5-disubstituted isothiazoles can be formed from simple precursors like β-ketodithioesters and ammonium (B1175870) acetate (B1210297) under metal-free conditions, with air serving as the oxidant. organic-chemistry.org

The table below contrasts conventional and potential sustainable approaches for reactions involving isothiazole (B42339) derivatives.

| Feature | Conventional Methodology | Sustainable/Green Alternative | Rationale & Benefits |

| Solvent | Volatile Organic Compounds (e.g., Toluene (B28343), Chloroform) | Water, Ethanol, Deep Eutectic Solvents (DESs) | Reduces pollution, improves safety, lowers costs. researchgate.net |

| Catalyst | Homogeneous acids/bases, metal catalysts | Heterogeneous biocatalysts (e.g., Chitosan-based), recyclable solid acids | Facilitates easy separation and reuse, reduces metal contamination. nih.gov |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation | Faster reaction times, lower energy consumption, often higher yields. researchgate.netnih.gov |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Increases efficiency, reduces solvent use and waste generation. organic-chemistry.org |

| Oxidant | Stoichiometric chemical oxidants | Molecular oxygen (air) | Eliminates hazardous waste; water is the only byproduct. organic-chemistry.org |

By adapting these green principles, the synthesis and derivatization of this compound can become more efficient, cost-effective, and environmentally responsible.

Applications in Flow Chemistry for Scalable and Efficient Synthesis

Flow chemistry, or continuous-flow synthesis, is a paradigm shift from traditional batch processing. It involves pumping reagents through a network of tubes and reactors, offering superior control over reaction parameters like temperature, pressure, and mixing. This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control for selectivity.

The application of flow chemistry to this compound chemistry could provide significant benefits:

Enhanced Safety: The synthesis of acyl chlorides can involve hazardous reagents like thionyl chloride or oxalyl chloride. mdpi.com Flow reactors, with their small reaction volumes and superior heat transfer, mitigate the risks of thermal runaways. Furthermore, hazardous reagents can be generated and consumed in-line, avoiding their accumulation. A continuous flow process for 1,2,4-thiadiazoles, for example, successfully managed the hazardous trichloromethane sulfenylchloride reagent. nih.gov

Scalability and Efficiency: Scaling up a reaction in a batch reactor can be challenging, whereas in flow chemistry, production is scaled by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). This allows for the seamless transition from laboratory-scale discovery to large-scale production. researchgate.net

Improved Yield and Purity: The precise control over reaction conditions in a flow system often leads to higher yields and fewer byproducts, simplifying purification. Multi-step sequences, such as oximation, chlorination, and cycloaddition to form isoxazoles, have been successfully telescoped into a single continuous flow process, demonstrating the potential for complex heterocycle synthesis. researchgate.net

A hypothetical flow synthesis for a derivative of this compound could involve pumping the corresponding carboxylic acid and a chlorinating agent through a heated reactor coil, followed by immediate introduction into a second stream containing a nucleophile (e.g., an amine) to form an amide derivative, all within a closed, automated system.

Exploration of Novel Chemo- and Regioselective Transformations

This compound possesses two distinct reactive sites: the highly electrophilic carbonyl chloride group and the isothiazole ring system. This duality presents both a challenge and an opportunity for developing novel selective chemical transformations.

Chemoselectivity: The primary research direction is to achieve selective reactions at one site while leaving the other untouched. The acyl chloride group readily reacts with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. thieme-connect.com Future work will likely explore reactions where the isothiazole ring directs or participates in transformations of the acyl chloride, or vice versa.

Regioselectivity: The isothiazole ring itself can undergo various reactions. Depending on the substituents and reaction conditions, it can be susceptible to electrophilic substitution, nucleophilic attack (particularly on halogenated derivatives), or metal-catalyzed cross-coupling reactions at the C3 or C4 positions. thieme-connect.comresearchgate.net For example, chemo- and stereoselective synthesis of thiazoles has been achieved from propargyl alcohols, where the reaction pathway can be tuned to yield kinetic or thermodynamic products. nih.gov Exploring such selective functionalizations on the this compound scaffold is a key area for future investigation.

The development of orthogonal protection-deprotection strategies or the use of catalysts that can discriminate between the different reactive positions will be crucial for unlocking the full synthetic potential of this building block.

Integration with Advanced Catalysis (e.g., Organocatalysis, Photoredox Catalysis)

Modern catalysis offers powerful tools for achieving transformations that are difficult or impossible with traditional methods. Integrating this compound chemistry with advanced catalytic systems opens up new avenues for creating molecular complexity.

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze a wide range of reactions, often with high enantioselectivity. chemscene.comchemtube3d.com While the acyl chloride is a classical electrophile, organocatalysis could be employed in the synthesis of chiral derivatives. For example, an amine nucleophile could be activated by a chiral organocatalyst before reacting with this compound to produce enantioenriched amides.

Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer (SET) processes, enabling novel bond formations under mild conditions. acs.orgfigshare.com Photoredox catalysis has been successfully used for the C-H functionalization of thiazoles, allowing for direct installation of alkyl or trifluoromethyl groups. acs.orgrsc.org This approach could be applied to the this compound core to add functional groups directly to the heterocyclic ring, bypassing traditional multi-step sequences. Thiazolo[5,4-d]thiazoles themselves have been investigated as organic photoredox catalysts, highlighting the electronic potential of the thiazole family. charlotte.edu

The table below summarizes potential applications of advanced catalysis in this context.

| Catalysis Type | Potential Application for this compound | Expected Outcome |

| Organocatalysis | Asymmetric acylation of prochiral nucleophiles. | Synthesis of chiral amides, esters, and other derivatives. chemtube3d.com |

| Photoredox Catalysis | Direct C-H functionalization of the isothiazole ring. | Introduction of new substituents (e.g., alkyl, aryl) without pre-functionalization. acs.orgrsc.org |

| Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated precursors. | Formation of C-C, C-N, and C-O bonds at specific positions on the isothiazole ring. thieme-connect.comacs.org |

Potential for Derivatization in Materials Science and Supramolecular Chemistry

Heterocyclic compounds, particularly those with sulfur and nitrogen, are of growing interest in materials science due to their unique electronic and photophysical properties. medwinpublishers.com The this compound scaffold is an excellent candidate for creating novel functional materials.

Polymer Synthesis: The carbonyl chloride group is a classic functional handle for polymerization reactions. It can readily undergo polycondensation with diamines or diols to form polyamides and polyesters, respectively. The incorporation of the rigid, electron-rich isothiazole ring into the polymer backbone could impart properties such as thermal stability, specific electronic conductivity, or fluorescence.

Surface Modification: The reactive acyl chloride can be used to covalently attach the isothiazole moiety to surfaces (e.g., silica, metal oxides), creating functionalized materials for applications in catalysis, sensing, or chromatography.

Supramolecular Chemistry: The planar structure of the isothiazole ring and its potential for non-covalent interactions (e.g., π-stacking, hydrogen bonding) make it an attractive component for designing self-assembling supramolecular structures. nih.gov By derivatizing the carbonyl chloride with groups capable of specific recognition, complex architectures like molecular cages, rosettes, or liquid crystals could be constructed. Thiazole orange, a related dye, is known to form emissive supramolecular assemblies. sigmaaldrich.com

| Material Class | Role of this compound | Potential Application |

| Conducting Polymers | Monomer unit in polyamides/polyesters. | Organic field-effect transistors (OFETs), sensors. |

| Fluorescent Materials | Core chromophore derivatized for solubility and function. | Organic light-emitting diodes (OLEDs), bio-imaging probes. charlotte.edu |

| Functional Surfaces | Anchoring group for surface modification. | Heterogeneous catalysts, selective adsorbents. |

| Supramolecular Assemblies | Building block with defined geometry and interaction sites. | Drug delivery systems, molecular machines, liquid crystals. nih.gov |

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts. nih.govnih.gov For this compound, computational methods can accelerate discovery across all the aforementioned research areas.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the chemo- and regioselectivity of transformations. This would be invaluable for designing selective reactions on the bifunctional scaffold. nih.gov

Material Property Prediction: Quantum chemical calculations can predict key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.org The HOMO-LUMO gap is a critical parameter for estimating the potential of a molecule in organic electronics and photophysics. These calculations can screen potential derivatives for desired material properties before undertaking their synthesis.

Structure-Activity Relationships: For potential biological applications, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govnih.govrsc.org This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity.

The integration of these computational tools will enable a more rational, hypothesis-driven approach to exploring the chemistry of this compound, saving time and resources while uncovering novel avenues for innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。